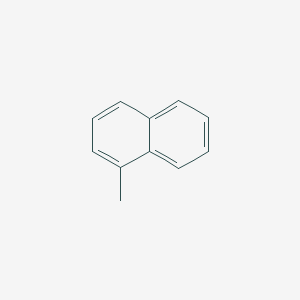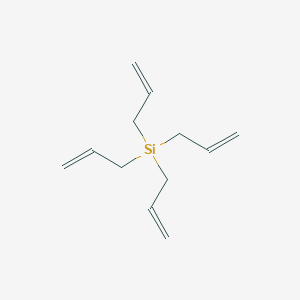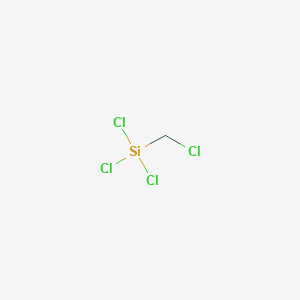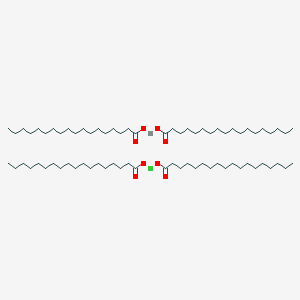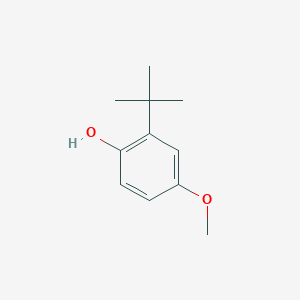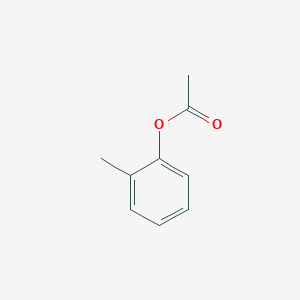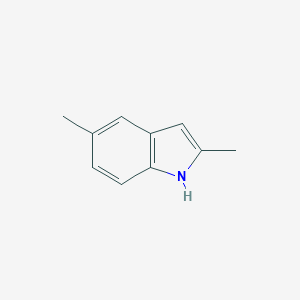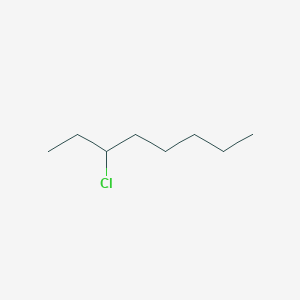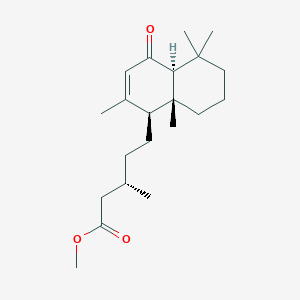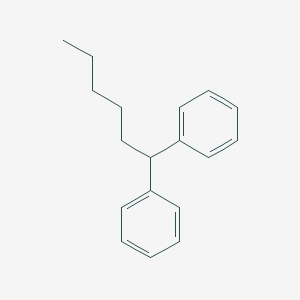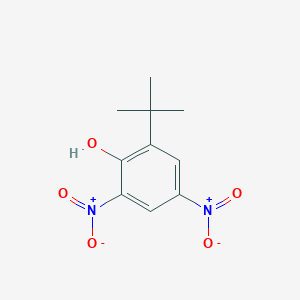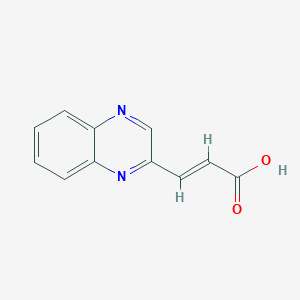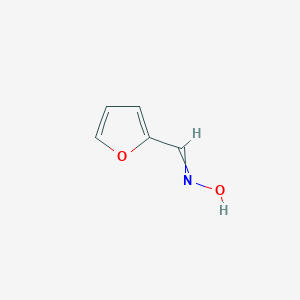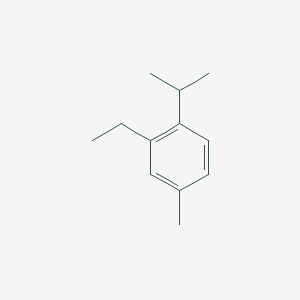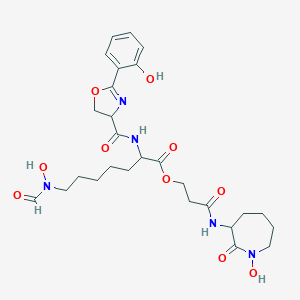
Mycobactin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mycobactin is a type of siderophore, a molecule that is produced by bacteria to help them scavenge iron from their environment. Mycobactin is produced by mycobacteria, a group of bacteria that includes the species responsible for tuberculosis and leprosy. The discovery of mycobactin has led to a better understanding of how mycobacteria survive in the host and has also provided insights into potential targets for drug development.
Mecanismo De Acción
Mycobactin works by binding to iron and transporting it into the bacterial cell. The mycobactin molecule has a high affinity for iron, which allows it to scavenge iron from the host and deliver it to the bacteria. Once inside the cell, the iron is used for a range of essential metabolic processes, including the synthesis of DNA and proteins.
Efectos Bioquímicos Y Fisiológicos
Mycobactin has a range of biochemical and physiological effects on mycobacteria. Studies have shown that mycobactin is essential for the growth and survival of mycobacteria in low-iron environments, such as the host. Mycobactin has also been shown to play a role in the regulation of gene expression in mycobacteria, particularly in the context of iron homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mycobactin has several advantages and limitations for lab experiments. One advantage is that it allows for the study of iron acquisition by mycobacteria in vitro, which can provide insights into the mechanisms underlying mycobacterial pathogenesis. However, mycobactin is a complex molecule that can be difficult to synthesize, which can limit its use in some experiments. Additionally, mycobactin is specific to mycobacteria, which can limit its utility for studying iron acquisition by other bacterial species.
Direcciones Futuras
There are several future directions for research on mycobactin. One area of interest is the development of mycobactin analogs that could disrupt iron acquisition by mycobacteria, potentially leading to the development of new anti-tuberculosis and anti-leprosy drugs. Another area of interest is the study of mycobactin in the context of host-pathogen interactions, particularly in the context of the immune response to mycobacterial infections. Additionally, the use of mycobactin as a tool for studying iron acquisition by other bacterial species could be explored.
Métodos De Síntesis
Mycobactin can be synthesized in the laboratory using a variety of methods. One common approach involves the use of solid-phase peptide synthesis, which allows for the stepwise assembly of the mycobactin molecule. This method has been used to produce a range of mycobactin analogs with different properties.
Aplicaciones Científicas De Investigación
Mycobactin has been the subject of extensive scientific research, particularly in the context of understanding how mycobacteria obtain iron in the host. Studies have shown that mycobactin is essential for the survival of mycobacteria in the host and that it plays a key role in the pathogenesis of tuberculosis and leprosy. Mycobactin has also been investigated as a potential target for drug development, with several studies focusing on the development of mycobactin analogs that could disrupt iron acquisition by mycobacteria.
Propiedades
Número CAS |
1400-46-0 |
|---|---|
Nombre del producto |
Mycobactin |
Fórmula molecular |
C27H37N5O10 |
Peso molecular |
591.6 g/mol |
Nombre IUPAC |
[3-[(1-hydroxy-2-oxoazepan-3-yl)amino]-3-oxopropyl] 7-[formyl(hydroxy)amino]-2-[[2-(2-hydroxyphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]heptanoate |
InChI |
InChI=1S/C27H37N5O10/c33-17-31(39)13-6-1-2-10-20(29-24(36)21-16-42-25(30-21)18-8-3-4-11-22(18)34)27(38)41-15-12-23(35)28-19-9-5-7-14-32(40)26(19)37/h3-4,8,11,17,19-21,34,39-40H,1-2,5-7,9-10,12-16H2,(H,28,35)(H,29,36) |
Clave InChI |
NGQYHMUFXKSYFU-BWAHOGKJSA-N |
SMILES isomérico |
C1CCN(C(=O)C(C1)NC(=O)CCOC(=O)C(CCCCCN(C=O)O)NC(=O)C2CO/C(=C\3/C=CC=CC3=O)/N2)O |
SMILES |
C1CCN(C(=O)C(C1)NC(=O)CCOC(=O)C(CCCCCN(C=O)O)NC(=O)C2COC(=N2)C3=CC=CC=C3O)O |
SMILES canónico |
C1CCN(C(=O)C(C1)NC(=O)CCOC(=O)C(CCCCCN(C=O)O)NC(=O)C2COC(=N2)C3=CC=CC=C3O)O |
Sinónimos |
mycobactin mycobactin (M) mycobactin S mycobactins |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



